molecular formula C9H17N3O B2764556 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)ethan-1-ol CAS No. 908267-36-7

2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)ethan-1-ol

Cat. No. B2764556
M. Wt: 183.255
InChI Key: WDTAULDXZVYRKM-UHFFFAOYSA-N
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Patent
US08907094B2

Procedure details

2-Hydrazino-ethanol (2.98 mL, 44.0 mmol) was added to a stirred solution of 4,4-dimethyl-3-oxo-pentanenitrile (5.0 g, 40.0 mmol) in EtOH (IMS grade, 40 mL) at RT followed by concentrated HCl (0.4 mL). The reaction mixture was heated at reflux temperature for 18 h then cooled and concentrated in vacuo. The resultant residue was triturated with pentane to give the title compound (7.4 g, quantitative) as a yellow solid. LCMS (Method 3): Rt 0.81 min, m/z 184 [MH+].
Quantity
2.98 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0.4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]([CH2:3][CH2:4][OH:5])[NH2:2].[CH3:6][C:7]([CH3:14])([CH3:13])[C:8](=O)[CH2:9][C:10]#[N:11].Cl>CCO>[NH2:11][C:10]1[N:1]([CH2:3][CH2:4][OH:5])[N:2]=[C:8]([C:7]([CH3:14])([CH3:13])[CH3:6])[CH:9]=1

Inputs

Step One
Name
Quantity
2.98 mL
Type
reactant
Smiles
N(N)CCO
Name
Quantity
5 g
Type
reactant
Smiles
CC(C(CC#N)=O)(C)C
Name
Quantity
40 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0.4 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 18 h
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
then cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resultant residue was triturated with pentane

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=NN1CCO)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.4 g
YIELD: CALCULATEDPERCENTYIELD 101%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.